molecular formula C9H13N3O3S2 B2552781 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448073-51-5

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2552781
CAS RN: 1448073-51-5
M. Wt: 275.34
InChI Key: MXUWNIQPKUADRY-UHFFFAOYSA-N
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Description

The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule .


Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including substitutions and additions. The specific reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the thiadiazole ring could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Structure : Novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized. These derivatives include components structurally related to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone. The biological activity results of these compounds show promising herbicidal and insecticidal activities (Wang et al., 2015).

Antiviral and Antimicrobial Activities

  • Antiviral Activity : A study reports on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, related to the chemical structure , showing certain anti-tobacco mosaic virus activity (Chen et al., 2010).
  • Antimicrobial Agents : Novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been synthesized from compounds structurally akin to (4-Methyl-1,2,3-thiadiazol-5-yl). These compounds demonstrated pronounced antimicrobial activity, particularly against pathogenic strains (Padmavathi et al., 2008).

Molecular Docking and Anti-Cancer Evaluation

  • Molecular Docking and Anti-Cancer Potential : Sulfonamides incorporating thiazole and imidazo[1,2-a]pyridine, starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, a compound similar to the one , were synthesized and tested against human liver cancer cell lines. Several compounds exhibited significant activity, surpassing the reference drug methotrexate (Bashandy, 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Thiadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some thiadiazole derivatives have been found to be toxic, while others are relatively safe .

Future Directions

Thiadiazoles are a promising class of compounds in medicinal chemistry. Future research could focus on synthesizing new thiadiazole derivatives and investigating their biological activities .

properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-6-8(16-11-10-6)9(13)12-4-3-7(5-12)17(2,14)15/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUWNIQPKUADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

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